2-Ethynyl-6-fluorospiro[3.3]heptane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11F |
|---|---|
Molecular Weight |
138.18 g/mol |
IUPAC Name |
6-ethynyl-2-fluorospiro[3.3]heptane |
InChI |
InChI=1S/C9H11F/c1-2-7-3-9(4-7)5-8(10)6-9/h1,7-8H,3-6H2 |
InChI Key |
LEOOHTDNOHTDON-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CC2(C1)CC(C2)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethynyl 6 Fluorospiro 3.3 Heptane and Analogous Spiro 3.3 Heptanes
Historical and Contemporary Approaches to Spiro[3.3]heptane Core Construction
The creation of the spiro[3.3]heptane framework, which consists of two cyclobutane (B1203170) rings sharing a single carbon atom, has been approached through several key chemical transformations. Historically, methods relied on the alkylation of malonic esters with pentaerythritol-derived tetrabromides. wikipedia.org Contemporary methods, however, offer greater efficiency and substrate scope, with [2+2] cycloadditions and double substitution reactions being prominent strategies.
A key strategy for constructing heteroatom-containing spiro[3.3]heptanes, such as aza-spiro[3.3]heptanes, involves a thermal [2+2] cycloaddition. enamine.net This method is particularly effective for creating spirocyclic β-lactams, which serve as versatile intermediates. In a typical sequence, an endocyclic alkene, such as a substituted methylenecyclobutane, is reacted with an isocyanate, like Graf's isocyanate (chlorosulfonyl isocyanate, ClO₂S–NCO). enamine.netwikipedia.org This cycloaddition yields a spirocyclic β-lactam. enamine.net Subsequent reduction of the lactam ring, often accomplished with powerful reducing agents like alane (AlH₃), successfully furnishes the desired spiro[3.3]heptane core. enamine.netorganic-chemistry.org This approach has proven robust for producing a variety of substituted 1-azaspiro[3.3]heptanes. enamine.netorganic-chemistry.org
An alternative and widely used method for building the spiro[3.3]heptane skeleton is through a double substitution or alkylation reaction. This approach involves forming the second cyclobutane ring by reacting a suitable di-electrophile with a di-nucleophile. google.com A common di-electrophilic precursor is a 1,1-bis(halomethyl)cyclobutane, such as 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane, which can be prepared on a large scale. chemeurope.com This di-electrophile is then treated with a C-nucleophile, like a malonate diester or p-toluenesulfonylmethyl isocyanide (TosMIC), in the presence of a base to facilitate the dual ring-closing alkylation, yielding the spiro[3.3]heptane core. chemeurope.com This methodology has been successfully applied to synthesize a variety of functionalized spiro[3.3]heptanes, including those with carboxylic acid and amine functionalities, by choosing the appropriate nucleophile. google.comchemeurope.com
Table 1: Examples of Double Substitution for Spiro[3.3]heptane Core Synthesis
| Di-electrophile | Di-nucleophile | Resulting Core Structure |
|---|---|---|
| 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane | Diethyl malonate | 6-(Trifluoromethyl)spiro[3.3]heptane-2,2-dicarboxylate |
| 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane | TosMIC | 6-(Trifluoromethyl)spiro[3.3]heptane-2-carbonitrile |
This table summarizes examples of the double substitution strategy for forming spiro[3.3]heptane and related heterocyclic systems, based on data from sources chemeurope.comnih.gov.
Strategies for the Targeted Synthesis of Fluorinated Spiro[3.3]heptanes
The introduction of fluorine into organic molecules can significantly alter their physicochemical properties, making fluorinated spiro[3.3]heptanes highly sought-after building blocks in medicinal chemistry. organic-chemistry.orgyoutube.com
Fluorine can be incorporated into the spiro[3.3]heptane scaffold either by using fluorinated starting materials or by direct fluorination of a pre-formed spirocyclic intermediate. One notable method involves the deoxofluorination of a sterically hindered carbonyl group on the spiro[3.3]heptane ring. enamine.net This challenging transformation can introduce fluorine at a specific position. A reliable methodology has been developed for constructing a 6-fluoro-spiro[3.3]heptane scaffold, which has enabled the creation of a large library of 2-mono- and 2,2-difunctionalized 6-fluoro-spiro[3.3]heptane derivatives. youtube.com Furthermore, building blocks such as 6-(trifluoromethyl)spiro[3.3]heptane have been synthesized, starting from a commercially available trifluoromethyl-substituted cyclobutanone (B123998). chemeurope.com Electrophilic fluorinating agents like Selectfluor have also been utilized in cyclization reactions to produce fluoro-substituted spiro-heterocycles, demonstrating a viable route for fluorine introduction. libretexts.org
Two primary methods for this one-carbon homologation are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.
Corey-Fuchs Reaction : This two-step process first converts an aldehyde into a 1,1-dibromoalkene using triphenylphosphine (B44618) and carbon tetrabromide. wikipedia.orgorganic-chemistry.org Treatment of the resulting dibromoalkene with a strong base, such as n-butyllithium, then leads to the terminal alkyne. alfa-chemistry.com To apply this to a spiro[3.3]heptanone, the ketone would first need to be converted to the corresponding aldehyde.
Seyferth-Gilbert Homologation : This reaction directly converts a ketone or aldehyde to a terminal alkyne using dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) or the more modern Ohira-Bestmann reagent in the presence of a base. organic-chemistry.orgwikipedia.orgyoutube.com This method would be highly suitable for converting a 6-fluoro-spiro[3.3]heptan-2-one intermediate directly into the target compound, 2-Ethynyl-6-fluorospiro[3.3]heptane.
Another potential route involves the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org If a 2-halo-6-fluorospiro[3.3]heptane could be synthesized, it could then be coupled with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection to yield the desired product. wikipedia.org
Scalable Synthetic Routes and Multi-Gram Scale Production for Research Applications
The utility of novel building blocks like this compound in drug discovery and materials science is contingent upon the availability of scalable synthetic routes. Several methodologies for producing the spiro[3.3]heptane core and its functionalized derivatives have been successfully scaled up for multi-gram production.
For instance, the synthesis of 1-azaspiro[3.3]heptane via the [2+2] cycloaddition/reduction sequence has been achieved on a greater than 50-gram scale. wikipedia.org The double alkylation strategy has also proven highly scalable; a key intermediate for 6-(trifluoromethyl)spiro[3.3]heptane synthesis, 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane, was prepared on a 0.5 kg scale, with the subsequent spirocyclization performed on a 120-gram scale. chemeurope.com Furthermore, a vast library of 2-mono- and 2,2-difunctionalized 6-fluoro-spiro[3.3]heptane derivatives has been produced on a multigram scale, with batches up to 302 grams reported. youtube.com The synthesis of a key intermediate for a potent antibiotic, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, was demonstrated at a 100-gram scale. nih.gov
Table 2: Reported Scalable Syntheses of Spiro[3.3]heptane Derivatives
| Compound/Intermediate | Synthetic Method | Reported Scale |
|---|---|---|
| 1-Azaspiro[3.3]heptane | [2+2] Cycloaddition / Reduction | >50 g |
| 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane | From cyclobutanone derivative | 0.5 kg |
| 6-(Trifluoromethyl)spiro[3.3]heptane derivatives | Double Alkylation | 120 g |
| 2-Functionalized 6-fluoro-spiro[3.3]heptane derivatives | Multi-step sequence | up to 302 g |
This table highlights examples of spiro[3.3]heptane syntheses that have been successfully performed on a large scale for research purposes, based on data from sources wikipedia.orgchemeurope.comnih.govyoutube.com.
Derivatization and Synthesis of Functionalized Spiro[3.3]heptane Analogues
The synthesis of functionalized spiro[3.3]heptanes often begins with the construction of a core structure, which is then elaborated through various chemical transformations. A key strategy involves the preparation of spiro[3.3]heptanones, which serve as versatile intermediates for a range of derivatizations. chemrxiv.orgnih.govnih.gov
A general and efficient method for the synthesis of racemic spiro[3.3]heptanones involves the thermal reaction of an N,N-dimethylamide of a cyclobutane carboxylic acid with various alkenes in the presence of triflic anhydride (B1165640) and a hindered base like collidine or lutidine. researchgate.net This is followed by hydrolysis of the intermediate vinamidinium salts to yield the desired spiro[3.3]heptanones. chemrxiv.orgresearchgate.net
These ketone intermediates can be subjected to a variety of transformations to introduce diverse functionalities. For instance, reduction of the ketone with reagents like lithium aluminum hydride (LiAlH₄) affords the corresponding alcohol. chemrxiv.org Reductive amination with a primary amine, such as benzylamine, followed by debenzylation, can be used to introduce an amino group. chemrxiv.org Furthermore, the Wolff-Kishner reduction can be employed to deoxygenate the ketone, leading to the parent spiro[3.3]heptane scaffold, which can then be further functionalized. chemrxiv.org
The synthesis of fluorinated spiro[3.3]heptane analogues has also been a focus of research, given the significant impact of fluorine on the physicochemical properties of drug candidates. enamine.net Methodologies for preparing fluorinated building blocks based on the spiro[3.3]heptane motif have been developed, often involving challenging deoxofluorination of sterically hindered carbonyl groups. enamine.net
A plausible synthetic route to the target compound, This compound , would likely commence from a fluorinated spiro[3.3]heptane precursor. A commercially available starting material, 6-fluorospiro[3.3]heptane-2-carbaldehyde , presents a direct pathway for the introduction of the ethynyl (B1212043) group. sigmaaldrich.com The Corey-Fuchs reaction is a well-established two-step protocol for the one-carbon homologation of an aldehyde to a terminal alkyne. wikipedia.orgtcichemicals.comalfa-chemistry.comjk-sci.comorganic-chemistry.org This reaction first converts the aldehyde into a 1,1-dibromoolefin using a reagent system of carbon tetrabromide and triphenylphosphine. wikipedia.orgtcichemicals.comalfa-chemistry.comorganic-chemistry.org Subsequent treatment with a strong base, such as n-butyllithium, effects an elimination and metal-halogen exchange to furnish the terminal alkyne. wikipedia.orgtcichemicals.comalfa-chemistry.comorganic-chemistry.org
The derivatization of spiro[3.3]heptane scaffolds is not limited to carbocyclic systems. The synthesis of azaspiro[3.3]heptanes has been extensively explored. univ.kiev.uaresearchgate.netnih.gov For example, 2-azaspiro[3.3]heptane-1-carboxylic acid has been synthesized and its derivatives prepared, including the corresponding alcohol via reduction and an aldehyde via oxidation. univ.kiev.ua Notably, the synthesis of 1-ethynyl-2-azaspiro[3.3]heptan-2-ium trifluoroacetate has been reported, demonstrating the feasibility of introducing an ethynyl group onto the spiro[3.3]heptane framework. univ.kiev.ua
The following tables summarize representative derivatization reactions of spiro[3.3]heptane analogues.
Table 1: Derivatization of Spiro[3.3]heptanone
| Starting Material | Reagents and Conditions | Product | Reference |
| Spiro[3.3]heptan-2-one | 1. Benzylamine, Ti(OiPr)₄, THF; 2. NaBH₄, EtOH; 3. H₂, Pd/C, MeOH | Spiro[3.3]heptan-2-amine | chemrxiv.org |
| Spiro[3.3]heptan-2-one | LiAlH₄, THF | Spiro[3.3]heptan-2-ol | chemrxiv.org |
| 6-Oxospiro[3.3]heptane-2-carboxylic acid | H₂NNH₂, KOH, diethylene glycol, 190 °C | Spiro[3.3]heptane-2-carboxylic acid | chemrxiv.org |
Table 2: Synthesis of Functionalized Spiro[3.3]heptane Analogues
| Starting Material | Reagents and Conditions | Product | Reference |
| 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate | LiAlH₄, THF | tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate | univ.kiev.ua |
| tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate | (MeO)₂P(O)CHN₂, K₂CO₃, MeOH | tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate | univ.kiev.ua |
| 6-Fluorospiro[3.3]heptane-2-carbaldehyde | 1. CBr₄, PPh₃, CH₂Cl₂; 2. n-BuLi, THF | This compound (Plausible) | sigmaaldrich.comwikipedia.orgtcichemicals.comorganic-chemistry.org |
| 6-Oxospiro[3.3]heptane-1-carboxylic acid | (R)-α-phenylglycinol, KCN, H₂O | 6-Amino-6-cyanospiro[3.3]heptane-1-carboxylic acid derivative | nih.gov |
Advanced Spectroscopic and Structural Characterization of 2 Ethynyl 6 Fluorospiro 3.3 Heptane and Spiro 3.3 Heptane Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the constitution and stereochemistry of complex organic molecules like 2-Ethynyl-6-fluorospiro[3.3]heptane. Both ¹H and ¹³C NMR, in conjunction with two-dimensional techniques such as COSY, HSQC, and HMBC, provide detailed information about the connectivity of atoms and the spatial relationships between them.
For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the protons of the spirocyclic core, the ethynyl (B1212043) proton, and the proton attached to the carbon bearing the fluorine atom. The chemical shifts and coupling constants are highly dependent on the stereochemical arrangement of the substituents. The presence of the fluorine atom would induce characteristic splitting patterns in the signals of nearby protons due to ¹H-¹⁹F coupling.
¹⁹F NMR spectroscopy is particularly crucial for fluorinated compounds. spectralservice.de The chemical shift of the fluorine atom provides insights into its local electronic environment. Furthermore, coupling between ¹⁹F and adjacent protons (²JHF and ³JHF) can be used to confirm the relative stereochemistry at the C-6 position.
While specific experimental data for this compound is not publicly available, the following table provides expected ¹H and ¹³C NMR chemical shift ranges for its core structure based on data for similar spiro[3.3]heptane derivatives. chemicalbook.comchemicalbook.com
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| C1, C5 (spiro center) | - | 35-45 |
| C2-H (methine) | 2.5-3.5 | 40-50 |
| C3, C4, C7, C8 (methylene) | 1.8-2.8 | 30-40 |
| C6-H (methine) | 4.5-5.5 (multiplet, due to H-F coupling) | 85-95 (doublet, due to C-F coupling) |
| Ethynyl C-H | 2.0-2.5 | 70-80 |
| Ethynyl C | - | 80-90 |
Note: These are estimated values and can vary based on solvent and stereochemistry.
Mass Spectrometry for Precise Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion, allowing for the unambiguous confirmation of the molecular formula.
For this compound (C₉H₁₁F), the expected exact mass can be calculated with high precision. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Cleavage of the spiro[3.3]heptane ring system and loss of the ethynyl and fluoro substituents would lead to characteristic fragment ions. Analysis of these fragments helps to piece together the molecular structure.
While a specific mass spectrum for this compound is not available, the following table outlines the expected major ions and their corresponding mass-to-charge ratios (m/z).
| Ion | Formula | Expected m/z | Description |
| [M]⁺ | C₉H₁₁F⁺ | ~138.08 | Molecular Ion |
| [M-H]⁺ | C₉H₁₀F⁺ | ~137.07 | Loss of a hydrogen atom |
| [M-C₂H]⁺ | C₇H₁₀F⁺ | ~113.08 | Loss of the ethynyl group |
| [M-F]⁺ | C₉H₁₁⁺ | ~119.09 | Loss of the fluorine atom |
| [C₇H₉]⁺ | C₇H₉⁺ | ~93.07 | Fragmentation of the spirocyclic core |
X-ray Diffraction Analysis for Definitive Solid-State Structure Determination
X-ray diffraction analysis of single crystals provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the compound.
Although a crystal structure for this compound has not been reported, studies on similar fluorinated spiro[3.3]heptane building blocks have been conducted. chemrxiv.orgresearchgate.net These studies have confirmed the spirocyclic nature of the core and have been instrumental in determining the absolute configuration of chiral derivatives. chemrxiv.org
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths | The distances between the centers of bonded atoms. |
| Bond Angles | The angles formed by three connected atoms. |
| Torsional Angles | The angles between the planes defined by four connected atoms, which describe the conformation of the molecule. |
Chromatographic Techniques for Compound Purification and Purity Assessment
Chromatographic techniques are essential for the separation and purification of the target compound from reaction mixtures and for the assessment of its purity. For spiro[3.3]heptane derivatives, a combination of chromatographic methods is often employed.
Column chromatography on silica (B1680970) gel is a standard method for the initial purification of crude reaction products. enamine.net The choice of eluent system (a mixture of non-polar and polar solvents) is optimized to achieve the best separation of the desired product from byproducts and starting materials.
High-Performance Liquid Chromatography (HPLC) is a more powerful technique for both purification and purity analysis. By using a suitable stationary phase (e.g., C18 for reverse-phase HPLC) and a carefully selected mobile phase, high-resolution separation can be achieved. For chiral spiro[3.3]heptane derivatives, chiral HPLC is the method of choice for separating enantiomers and determining the enantiomeric excess (ee) of a sample.
The purity of the final compound is typically assessed by analytical HPLC, where the area of the peak corresponding to the product is compared to the total area of all peaks in the chromatogram.
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Purification of crude product |
| Reverse-Phase HPLC | C18 | Acetonitrile/Water or Methanol/Water | Purity assessment and purification |
| Chiral HPLC | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) | Hexane/Isopropanol | Separation of enantiomers |
Advanced Reactivity and Transformation Studies of 2 Ethynyl 6 Fluorospiro 3.3 Heptane and Its Scaffold
Regioselective and Stereoselective Functional Group Interconversions
The rigid spiro[3.3]heptane core exerts significant steric and electronic influence on the reactivity of its substituents, enabling a high degree of control in functional group interconversions. The synthesis of functionalized spiro[3.3]heptanes often relies on key transformations where regioselectivity and stereoselectivity are paramount.
Regioselectivity: The relative positions of the ethynyl (B1212043) and fluoro groups in 2-ethynyl-6-fluorospiro[3.3]heptane dictate the electronic properties of the molecule and, consequently, the regioselectivity of further transformations. For instance, in electrophilic additions to the ethynyl group, the fluorine atom, being an electron-withdrawing group, would influence the electron density of the triple bond, directing the regiochemical outcome of reactions such as hydrohalogenation or hydration.
A significant challenge in the synthesis of such molecules is the controlled introduction of the functional groups. The synthesis of fluorinated spiro[3.3]heptane building blocks has been achieved, sometimes involving challenging deoxofluorination of sterically hindered carbonyl groups. This process can proceed via a carbocation intermediate, where the regioselectivity of fluoride (B91410) attack is a critical factor.
In the context of building the scaffold, multicomponent reactions have been developed for the synthesis of spiro heterobicyclic rings, where a cyclic beta-keto ester reacts with urea (B33335) and two molecules of an aldehyde in a regio-specific condensation. nih.gov While this applies to a different system, it highlights the potential for developing highly regioselective one-pot syntheses for complex spiro[3.3]heptane derivatives.
Stereoselectivity: The inherent chirality of asymmetrically substituted spiro[3.3]heptanes makes stereoselective synthesis a crucial aspect of their chemistry. The rigid conformation of the bicyclic system can effectively shield one face of the molecule, directing incoming reagents to the less hindered face.
Research on spirocyclic glutamic acid analogs built on the spiro[3.3]heptane scaffold demonstrates the feasibility of stereocontrolled synthesis. researchgate.net These syntheses have employed chiral auxiliaries, such as Ellman's sulfinamide, in Strecker reactions to achieve diastereoselective formation of amino acid functionalities. researchgate.net Although diastereoselectivity was sometimes moderate, chromatographic separation allowed for the isolation of pure stereoisomers. researchgate.net Similarly, asymmetric radical-mediated functional-group migration reactions, controlled by chiral substrates or catalysts, represent a powerful strategy for creating stereogenic centers on complex scaffolds. researchgate.net
For this compound, any reaction that creates a new stereocenter, for example, the reduction of the ethynyl group or addition across the triple bond, would be influenced by the existing stereochemistry of the fluoro-substituted ring. The synthesis of unnatural enantiopure anti-β-fluoro-α-amino acids via palladium-catalyzed stereoselective C(sp³)–H fluorination showcases the potential for high stereocontrol in fluorination reactions. researchgate.net
Table 1: Examples of Reagents in Regio- and Stereoselective Syntheses on Spirocyclic Scaffolds
| Reagent/Reaction Type | Transformation | Scaffold | Selectivity |
| Deoxofluorination | Ketone to Fluoride | Spiro[3.3]heptane | Regioselective |
| Strecker Reaction with Chiral Auxiliary | Ketone to Chiral Amine | Spiro[3.3]heptane | Stereoselective |
| Multicomponent Reaction | Formation of Spiro Heterobicycles | Spirocyclic | Regiospecific |
| Palladium-catalyzed C-H fluorination | C-H to C-F | Amino Acids | Stereoselective |
Investigation of Reaction Mechanisms and Kinetics within Spiro[3.3]heptane Systems
Understanding the reaction mechanisms and kinetics associated with the spiro[3.3]heptane framework is essential for predicting reactivity and optimizing reaction conditions. The strained nature of the two cyclobutane (B1203170) rings can lead to unique reaction pathways not observed in more common cyclic or acyclic systems.
Reaction Mechanisms: Computational studies, such as those using Density Functional Theory (DFT), have been employed to elucidate reaction mechanisms in spirocyclic systems. researchgate.net For instance, the formation of spirocycles from alkynyl cations catalyzed by triflic acid has been analyzed computationally, highlighting the crucial role of the solvent in directing competitive cyclization and elimination pathways. researchgate.net Such studies could, in principle, model the behavior of a protonated or metal-activated this compound to predict its cyclization tendencies.
Mechanistic investigations into rhodium-catalyzed transfer hydroarylation reactions have shown that some transformations proceed via a symmetric and reversible redox-neutral catalytic cycle, with β-carbon elimination being the turnover-limiting step. nih.gov The skeletal reorganization of benzofused spiro[3.3]heptanes under rhodium(I) catalysis proceeds through sequential C-C bond oxidative addition and β-carbon elimination. ed.ac.uk These findings suggest that the strained C-C bonds within the spiro[3.3]heptane core are susceptible to cleavage under certain catalytic conditions, a factor that would need to be considered in any synthetic manipulation of this compound.
The mechanism of palladium-catalyzed cross-coupling reactions, which are highly relevant for the ethynyl group, involves a well-established cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov The specific ligands on the palladium center and the nature of the substrates and reagents would fine-tune the efficiency of each step in this cycle.
Kinetics: Detailed kinetic studies on functional group interconversions within the spiro[3.3]heptane system are not widely reported in the literature. However, computational studies on related photochromic spirooxazines have analyzed the rate constants for ring-closing reactions, demonstrating the feasibility of such investigations. For this compound, the rates of reaction would be influenced by several factors, including the steric hindrance around the reactive sites and the electronic effects of the fluoro and ethynyl substituents. The fluorine atom's inductive effect could alter the rate of reactions at the ethynyl group, for example, by modifying its nucleophilicity or its ability to coordinate to a metal catalyst.
Catalytic Reactions Involving Spiro[3.3]heptane Frameworks
Catalysis offers a powerful toolkit for the functionalization and transformation of the spiro[3.3]heptane scaffold, enabling efficient and selective reactions. The ethynyl group in this compound is particularly amenable to a wide range of catalytic transformations.
Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and would be highly applicable to the ethynyl moiety. researchgate.net Reactions such as the Sonogashira coupling could be used to further extend the alkyne with various aryl or vinyl halides. Conversely, if the molecule were a halo-spiro[3.3]heptane, Suzuki or Stille couplings could introduce the ethynyl group or other carbon-based fragments. researchgate.net The choice of ligand in palladium catalysis can be critical for controlling the reaction pathway. For instance, in the synthesis of spiro[2.4]heptanes, the ligand determined whether the reaction proceeded via a nucleophilic ring closure or a [4+2] cycloaddition.
Rhodium Catalysis: Rhodium catalysts have been shown to effect skeletal reorganizations of spiro[3.3]heptane derivatives. ed.ac.uk For example, benzofused 2-(2-pyridylmethylene)spiro[3.3]heptanes undergo a rhodium(I)-catalyzed reaction to form substituted naphthalenes. ed.ac.uk This indicates that the spiro[3.3]heptane core, while generally stable, can be induced to rearrange under specific catalytic conditions, offering pathways to more complex aromatic structures.
Gold Catalysis: Gold catalysts are particularly known for their ability to activate alkyne functionalities towards nucleophilic attack. Gold-catalyzed reactions on this compound could lead to a variety of transformations, such as hydration to form a ketone, or cyclization reactions if a suitable internal nucleophile is present. Gold-catalyzed spirocyclization of enediynes is a powerful method for constructing spirocyclic systems. Metal-catalyzed haloalkynylation reactions, where both a halogen and an alkyne are added across an unsaturated bond, have seen rapid development, with gold catalysis playing a prominent role.
Table 2: Overview of Catalytic Reactions on Spiro[3.3]heptane and Related Scaffolds
| Catalyst System | Ligand(s) | Transformation | Substrate Scope |
| Palladium(0) | Phosphine ligands (e.g., PPh₃) | Cross-coupling (Suzuki, Sonogashira, etc.) | Aryl/vinyl halides, alkynes, boronic acids |
| Rhodium(I) | - | Skeletal Reorganization | Benzofused spiro[3.3]heptanes |
| Gold(I)/Gold(III) | Various | Alkyne hydration, Spirocyclization | Alkynes, Enediynes |
| Palladium(0)/Copper(I) | Phosphine ligands | Sonogashira Coupling | Terminal alkynes, aryl/vinyl halides |
Emerging Research Applications of 2 Ethynyl 6 Fluorospiro 3.3 Heptane and Spiro 3.3 Heptane Scaffolds
Applications in Medicinal Chemistry and Drug Discovery
The quest for novel, three-dimensional (3D) molecular scaffolds is a central theme in modern drug discovery. The spiro[3.3]heptane framework has emerged as a valuable tool in this endeavor, offering a rigid structure that can improve the pharmacological properties of drug candidates.
Development of Rigid Three-Dimensional Bioisosteres for Aromatic and Aliphatic Systems
A key application of the spiro[3.3]heptane scaffold is as a bioisostere, a chemical substituent that can replace another group in a biologically active molecule without significantly altering its biological activity. The spiro[3.3]heptane core, with its non-coplanar exit vectors, has been successfully employed as a saturated bioisostere for benzene (B151609) rings. researchgate.netnih.gov This is particularly significant as the phenyl ring is a ubiquitous feature in many drugs.
By replacing a flat aromatic ring with a 3D spiro[3.3]heptane unit, medicinal chemists can introduce greater spatial complexity into a molecule. This can lead to improved physicochemical properties such as increased solubility and metabolic stability. For instance, research has shown that incorporating the spiro[3.3]heptane core into the structures of the anticancer drugs sonidegib and vorinostat, in place of meta- and para-substituted benzene rings respectively, resulted in saturated analogs with high biological potency. researchgate.netnih.govresearchgate.net
The fluorinated derivative, 2-ethynyl-6-fluorospiro[3.3]heptane, represents a next-generation building block in this area. The introduction of a fluorine atom can further modulate properties like lipophilicity and metabolic stability, while the ethynyl (B1212043) group provides a versatile handle for further chemical modifications.
Table 1: Spiro[3.3]heptane-based Bioisosteres and their Applications
| Spiro[3.3]heptane Derivative | Replaced Moiety | Example Application | Reference |
|---|---|---|---|
| Spiro[3.3]heptane | meta-Benzene | Sonidegib analog | researchgate.netnih.govresearchgate.net |
| Spiro[3.3]heptane | para-Benzene | Vorinostat analog | researchgate.netnih.govresearchgate.net |
| Spiro[3.3]heptane | para-Benzene | Benzocaine analog | researchgate.netnih.gov |
| 2-Azaspiro[3.3]heptane | Piperidine | Anesthetic drug analogs | google.com |
| 2,6-Diazaspiro[3.3]heptane | Piperazine | General drug discovery | nih.gov |
Design of Conformationally Restricted Scaffolds for Structure-Activity Relationship (SAR) Studies
The rigidity of the spiro[3.3]heptane scaffold is a significant advantage in structure-activity relationship (SAR) studies. nih.govrsc.org By locking the relative orientation of substituents, researchers can gain a clearer understanding of how the spatial arrangement of different functional groups affects a molecule's interaction with its biological target. This conformational restriction reduces the ambiguity that can arise from the flexibility of more traditional, linear scaffolds.
The defined exit vectors of the spiro[3.3]heptane core allow for the precise positioning of pharmacophoric elements in 3D space. This enables a more systematic exploration of the chemical space around a biological target, facilitating the design of more potent and selective drug candidates.
Integration as Building Blocks in Chemical Biology and High-Throughput Screening Libraries
The unique structural features of spiro[3.3]heptane and its derivatives make them attractive building blocks for the construction of chemical libraries for high-throughput screening (HTS). researchgate.net The inclusion of such 3D scaffolds in screening collections increases their structural diversity and sp3-character, moving away from the "flatland" of predominantly aromatic compounds.
The commercial availability of functionalized spiro[3.3]heptanes, including this compound, allows for their ready integration into automated synthesis workflows for the rapid generation of large and diverse compound libraries. rsc.org The ethynyl group, in particular, is a versatile functional group that can participate in a variety of "click chemistry" reactions, further expanding the accessible chemical space.
Applications in Materials Science
The rigid and well-defined geometry of the spiro[3.3]heptane framework also lends itself to applications in materials science, where precise control over molecular architecture is crucial for tuning material properties.
Organic Electronics and Optoelectronic Materials, including Hole-Transporting Materials
In the field of organic electronics, there is a constant search for new materials with improved performance and stability. Spiro-type molecules have gained significant attention as hole-transporting materials (HTMs) in perovskite solar cells due to their unique orthogonal molecular conformation. nih.gov
A notable example is a hole-transporting material based on a spiro[3.3]heptane-2,6-dispirofluorene (SDF) core, termed SDF-OMeTAD. nih.gov This material has been successfully synthesized and incorporated into planar perovskite solar cells, demonstrating competitive power conversion efficiencies. researchgate.netnih.gov The spiro[3.3]heptane core contributes to the material's amorphous nature and good film-forming properties, which are essential for efficient charge transport.
Table 2: Performance of a Spiro[3.3]heptane-based Hole-Transporting Material (SDF-OMeTAD) in a Planar Perovskite Solar Cell
| Parameter | Value |
|---|---|
| Power Conversion Efficiency (PCE) | 13.01% researchgate.netnih.gov |
| Open-Circuit Voltage (Voc) | 1.10 V researchgate.netnih.gov |
| Short-Circuit Current Density (Jsc) | 19.06 mA cm⁻² nih.gov |
| Fill Factor (FF) | 62% nih.gov |
Data obtained under standard AM 1.5G solar illumination.
The development of new spiro[3.3]heptane derivatives, such as those incorporating ethynyl and fluoro groups, could lead to HTMs with even better performance, potentially through improved energy level alignment and enhanced stability.
Coordination Chemistry and Metal-Organic Frameworks (MOFs) with Chiral Linkers
Metal-Organic Frameworks (MOFs) are a class of porous materials with a wide range of potential applications, including gas storage, separation, and catalysis. The properties of a MOF are determined by the nature of its metal nodes and organic linkers.
The use of chiral spiro[3.3]heptane-based dicarboxylic acids as linkers in the synthesis of MOFs has been explored. The rigid and chiral nature of these linkers can be used to construct homochiral MOFs with specific pore geometries and functionalities. For example, a new chiral MOF, DUT-7, has been synthesized using an enantiopure spirobiindane-dicarboxylic acid linker, which shares the spirocyclic core concept. This work highlights the potential of using chiral spiro linkers to create complex, functional framework materials. The introduction of functional groups like the ethynyl group on the spiro[3.3]heptane linker could provide a route to post-synthetically modify the MOF, introducing new properties or functionalities.
Future Research Directions for Spiro[3.3]heptane Chemistry
The trajectory of spiro[3.3]heptane research is set towards the creation of more intricate and functionally diverse derivatives, the identification of novel biological interactions, and the use of advanced computational tools to guide these discovery efforts.
The synthesis of complex spiro[3.3]heptane derivatives, such as this compound, presents a synthetic challenge that invites the development of novel chemical methodologies. While a reliable method for constructing the 6-fluoro-spiro[3.3]heptane scaffold has been established, the introduction of an ethynyl group at the 2-position requires further investigation. researchgate.net
A plausible synthetic route would likely start from a known precursor, 6-fluorospiro[3.3]heptan-2-one. This intermediate could potentially be converted to the target alkyne through established one-carbon homologation reactions of the ketone. Two prominent methods for this transformation are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.
The Corey-Fuchs reaction involves the conversion of an aldehyde or ketone to a terminal alkyne. wikipedia.orgorganic-chemistry.orgjk-sci.comalfa-chemistry.com In the context of 6-fluorospiro[3.3]heptan-2-one, this would be a two-step process. The first step is the reaction of the ketone with a phosphine-ylide generated from triphenylphosphine (B44618) and carbon tetrabromide to form a dibromo-olefin. Subsequent treatment with a strong base, such as n-butyllithium, would then lead to the desired this compound. The feasibility of this reaction on the sterically hindered spirocyclic ketone needs to be experimentally verified.
Alternatively, the Seyferth-Gilbert homologation offers another pathway. nrochemistry.comwikipedia.orgorganic-chemistry.orgyoutube.comwordpress.com This method utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) or the more stable Ohira-Bestmann reagent to convert ketones into alkynes. The reaction proceeds under basic conditions and may offer advantages in terms of substrate scope and milder reaction conditions compared to the Corey-Fuchs reaction, which is a critical consideration for the fluorinated substrate.
The development and optimization of these synthetic routes for the preparation of this compound and other complex derivatives will be a key area of future research.
The spiro[3.3]heptane framework has been successfully incorporated into analogs of known drugs, demonstrating its utility as a benzene bioisostere. scispace.comnih.gov For instance, spiro[3.3]heptane-containing analogs of the anticancer drugs Vorinostat and Sonidegib, as well as the local anesthetic Benzocaine, have shown high biological activity. rawdatalibrary.netchemrxiv.org
The introduction of fluorine and an ethynyl group onto the spiro[3.3]heptane scaffold in This compound is expected to modulate its pharmacological profile in several ways:
Fluorine Substitution: The presence of a fluorine atom can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. researchgate.netchemrxiv.org In many cases, fluorination leads to improved pharmacokinetic properties.
Ethynyl Group: The ethynyl group is a versatile functional group in medicinal chemistry. It can participate in various chemical reactions, allowing for further derivatization, and can also act as a pharmacophore, interacting with biological targets through hydrogen bonding or by forming covalent bonds.
Future research will focus on screening this compound and other novel spiro[3.3]heptane derivatives against a wide range of biological targets. This could lead to the discovery of new inhibitors for enzymes, modulators of receptors, or agents with novel mechanisms of action in areas such as oncology, neuroscience, and infectious diseases. The unique three-dimensional shape of the spiro[3.3]heptane core may allow for selective targeting of proteins that have been challenging to address with traditional flat aromatic compounds.
| Compound Name | Parent Drug | Therapeutic Area | Reference |
| Spiro[3.3]heptane analog of Vorinostat | Vorinostat | Anticancer | rawdatalibrary.net |
| Spiro[3.3]heptane analog of Sonidegib | Sonidegib | Anticancer | rawdatalibrary.netchemrxiv.org |
| Spiro[3.3]heptane analog of Benzocaine | Benzocaine | Local Anesthetic | rawdatalibrary.net |
Computational chemistry and molecular modeling will play a pivotal role in guiding the future of spiro[3.3]heptane research. In silico methods can be employed to predict the physicochemical properties, biological activities, and pharmacokinetic profiles of novel derivatives like this compound before their synthesis.
Key areas of computational focus will include:
Structure-Based Drug Design: Using the three-dimensional structures of target proteins, docking studies can predict the binding mode and affinity of novel spiro[3.3]heptane derivatives. This can help in prioritizing which compounds to synthesize and test.
Quantitative Structure-Activity Relationship (QSAR): By analyzing the relationship between the chemical structure and biological activity of a series of spiro[3.3]heptane compounds, QSAR models can be developed to predict the activity of new, untested derivatives.
ADME-Tox Prediction: Computational models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of new compounds. This is crucial for identifying candidates with favorable drug-like properties early in the discovery process. For example, the generation of virtual compound libraries has shown that monofluorinated spiro[3.3]heptane building blocks have a high propensity to populate the lead-like chemical space. researchgate.net
These predictive models will accelerate the design-synthesize-test cycle, making the discovery of new spiro[3.3]heptane-based therapeutics more efficient and cost-effective.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-Ethynyl-6-fluorospiro[3.3]heptane, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Route 1 : Utilize cyclization reactions with precursors like 3,3-bis(bromomethyl)oxetane and fluorinated amines, inspired by scalable protocols for analogous spirocycles (e.g., 87% yield achieved via hydroxide-facilitated alkylation in ).
- Route 2 : Optimize ring-closure reactions using tribromopentaerythritol derivatives under Schotten–Baumann conditions, followed by deprotection (as demonstrated for 2-oxa-6-azaspiro[3.3]heptane in ).
- Critical Parameters : Temperature control (e.g., 2–3°C for sulfonate salt isolation), solvent selection (MeCN/EtOH for solubility), and purification via crystallization or distillation.
Q. How do steric and electronic effects of the ethynyl and fluorine substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Experimental Design :
- Steric Effects : Compare reaction rates of this compound with non-fluorinated analogs (e.g., 2-Azaspiro[3.3]heptane) in SN2 reactions using kinetic isotope effect studies.
- Electronic Effects : Use DFT calculations to map electron density distribution, focusing on fluorine’s electronegativity and ethynyl’s π-system.
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in biological activity data across different assay systems for this compound?
- Methodology :
- Assay Harmonization : Standardize protocols (e.g., enzyme concentration, buffer pH) for kinase inhibition assays (e.g., CDK2, GSK-3) to minimize variability .
- Orthogonal Validation : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., apoptosis in cancer lines).
- Example : Inconsistent IC values for kinase inhibition may arise from differences in ATP concentrations; adjust assay conditions to physiological ATP levels (1–10 mM) .
Q. How can molecular docking studies be designed to predict the interaction of this compound with kinase targets like CDK2 or GSK-3?
- Workflow :
Protein Preparation : Retrieve crystal structures of CDK2 (PDB: 1HCL) and GSK-3 (PDB: 1I09); optimize hydrogen bonding networks.
Ligand Docking : Use AutoDock Vina to simulate binding poses, focusing on the spirocyclic core’s fit into hydrophobic pockets and fluorine’s interactions with catalytic lysine residues.
Free Energy Calculations : Apply MM-GBSA to rank binding affinities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
